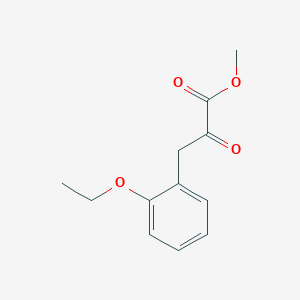

Methyl 3-(2-ethoxyphenyl)-2-oxopropanoate

Description

Methyl 3-(2-ethoxyphenyl)-2-oxopropanoate is a β-keto ester featuring a 2-ethoxyphenyl substituent at the 3-position and a methyl ester group. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocycles and pharmaceuticals. Its structure combines the electron-donating ethoxy group at the ortho position of the aromatic ring with the reactive β-keto ester moiety, enabling diverse reactivity patterns such as cyclocondensation, alkylation, and nucleophilic additions .

Properties

Molecular Formula |

C12H14O4 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

methyl 3-(2-ethoxyphenyl)-2-oxopropanoate |

InChI |

InChI=1S/C12H14O4/c1-3-16-11-7-5-4-6-9(11)8-10(13)12(14)15-2/h4-7H,3,8H2,1-2H3 |

InChI Key |

GNEHLWWEPGJSFA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1CC(=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Esterification and α-Arylation Approach

One common approach is based on the esterification of 2-oxopropanoic acid derivatives followed by α-arylation with 2-ethoxyphenyl halides or equivalents.

Step 1: Formation of methyl 2-oxopropanoate

Methyl 2-oxopropanoate can be prepared by esterification of pyruvic acid with methanol under acidic conditions or by transesterification methods.Step 2: α-Arylation with 2-ethoxyphenyl halides

The α-position of the ester is activated by strong bases such as lithium diisopropylamide (LDA), lithium hexamethyldisilazide (LiHMDS), or potassium hexamethyldisilazide (KHMDS) to form an enolate intermediate. This enolate then undergoes nucleophilic substitution or palladium-catalyzed cross-coupling with 2-ethoxyphenyl bromide or iodide to introduce the 2-ethoxyphenyl substituent.Optimization details:

The use of KHMDS as a base in tetrahydrofuran (THF) solvent at low temperature has been reported to give optimal yields (~70%) for related α-arylation reactions, indicating its potential applicability for this synthesis.

Claisen Condensation and Subsequent Functionalization

Another synthetic strategy involves Claisen condensation reactions to build the 2-oxopropanoate framework followed by selective functionalization:

Step 1: Claisen condensation of ethyl or methyl esters with 2-ethoxybenzaldehyde derivatives

This step forms β-keto esters with the 2-ethoxyphenyl group already incorporated.Step 2: Selective oxidation or reduction

Depending on the desired oxidation state, the β-keto ester intermediate can be oxidized or reduced to yield this compound.

This route benefits from the availability of 2-ethoxybenzaldehyde and methyl/ethyl esters and is adaptable to scale-up.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Advantages | Limitations | Yield Range |

|---|---|---|---|---|

| Esterification + α-Arylation | Methyl 2-oxopropanoate, 2-ethoxyphenyl halide, KHMDS | High selectivity, good yield, scalable | Requires strong base and sensitive conditions | ~70% (reported) |

| Claisen Condensation | 2-Ethoxybenzaldehyde, methyl/ethyl esters, base | Straightforward, uses available reagents | Multi-step, purification required | Variable (literature dependent) |

| Catalytic Addition in Tubular Reactor | Absolute ethanol, ethyl acrylate, anion-exchange resin | Continuous process, high purity product | Specific to ethyl esters, catalyst cost | Up to 96% (for related esters) |

Research Findings and Notes

The α-arylation step is crucial and can be optimized by choice of base and solvent. KHMDS in THF at low temperature is preferred over other bases and solvents for higher yields and cleaner reactions.

Protection/deprotection strategies for phenolic groups may be necessary if the 2-ethoxyphenyl substituent contains other reactive sites, as seen in isoflavonoid synthesis literature.

Continuous flow catalytic methods offer industrial advantages in terms of catalyst reuse, reaction control, and product purity, which might be adapted for this compound’s synthesis.

No direct synthesis of this compound was found in the surveyed literature; however, the combination of known esterification and α-arylation techniques, supported by catalytic addition methods, provides a robust synthetic framework.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-ethoxyphenyl)-2-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of 3-(2-ethoxyphenyl)-2-oxopropanoic acid.

Reduction: Formation of 3-(2-ethoxyphenyl)-2-hydroxypropanoate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-ethoxyphenyl)-2-oxopropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-ethoxyphenyl)-2-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The ethoxyphenyl group may also interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

The compound’s reactivity and physical properties are influenced by the substituent’s position on the phenyl ring and the ester group. Below is a comparative analysis of key analogues:

Table 1: Comparison of Methyl 3-(2-ethoxyphenyl)-2-oxopropanoate with Analogues

Substituent Effects on Reactivity

- Ortho vs. 4-Ethoxy and 4-methoxy analogues exhibit enhanced resonance stabilization, favoring electronic interactions in conjugation reactions .

- Electron-Withdrawing vs. Electron-Donating Groups: Nitro-substituted derivatives (e.g., Ethyl 3-(3-nitrophenyl)-3-oxopropanoate) show increased electrophilicity at the keto group, facilitating nucleophilic additions . Fluorine substituents (e.g., Ethyl 3-(2-fluorophenyl)-3-oxopropanoate) enhance stability via inductive effects, making them suitable for catalytic processes .

Ester Group Influence

- Methyl vs. Ethyl Esters: Methyl esters generally exhibit higher reactivity in hydrolysis due to lower steric hindrance. Ethyl esters (e.g., ) offer better solubility in non-polar solvents, advantageous in extraction processes .

Biological Activity

Methyl 3-(2-ethoxyphenyl)-2-oxopropanoate is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H14O4, characterized by the presence of a methyl ester and a ketone functional group. Its structure includes a 2-ethoxyphenyl group attached to a propanoate moiety, which is significant for its chemical reactivity and biological activity.

The biological activity of this compound is likely attributed to its interactions with various cellular targets:

- Target of Action : Similar compounds have been shown to interact with enzymes, receptors, and transport proteins.

- Mode of Action : The compound may engage its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

- Biochemical Pathways : It influences metabolic and signaling pathways, contributing to its biological effects.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which help in neutralizing free radicals.

- Anti-inflammatory Effects : There is evidence suggesting that it may reduce inflammation, which is crucial for treating various inflammatory diseases.

- Anticancer Potential : Preliminary studies indicate potential anticancer effects, particularly against specific cancer cell lines.

Pharmacokinetics

Pharmacokinetic studies on structurally similar compounds suggest that this compound may undergo rapid metabolism and exhibit wide tissue distribution in vivo. This property is essential for evaluating its therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- A study on methanol extracts from plants containing similar compounds showed significant antibacterial activity against pathogens like E. coli and S. aureus with minimal inhibitory concentrations (MIC) ranging from 62.5 to 78.12 µg/mL .

- In vitro assays revealed that certain derivatives exhibited IC50 values indicating effective inhibition of cell growth in cancer cell lines such as HeLa and A549 .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | C12H14O4 | Contains a methoxy group enhancing reactivity |

| Methyl 3-(4-chlorophenyl)-2-oxopropanoate | C12H12ClO4 | Chlorine substituent may affect biological activity |

| Methyl 3-(2-nitrophenyl)-2-oxopropanoate | C12H12N2O4 | Nitro group introduces electron-withdrawing effects |

This table illustrates how variations in substituents can significantly impact the chemical behavior and biological activity of these compounds.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(2-ethoxyphenyl)-2-oxopropanoate, and how do reaction conditions influence yield and purity?

this compound can be synthesized via esterification of 3-(2-ethoxyphenyl)-2-oxopropanoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key parameters include:

- Temperature : Reflux conditions (~60–80°C) are typically required to drive esterification to completion.

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction efficiency compared to non-polar alternatives.

- Work-up : Neutralization with NaHCO₃ followed by extraction with dichloromethane minimizes acidic by-products.

Yields range from 65–85%, with purity confirmed by HPLC or GC-MS. For scale-up, continuous flow systems may improve reproducibility .

Q. How can the structure of this compound be unambiguously confirmed?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

- NMR : ¹H and ¹³C NMR should show characteristic signals:

- Ester methyl group : ~3.7 ppm (singlet, 3H).

- Aromatic protons : Split patterns consistent with 2-ethoxy substitution (e.g., doublet of doublets at ~7.2–7.8 ppm).

- IR : Strong C=O stretches at ~1730 cm⁻¹ (ester) and ~1680 cm⁻¹ (ketone).

- X-ray crystallography : Single-crystal analysis using programs like SHELXL resolves bond angles and torsional strain .

Q. What are the key chemical reactivity patterns of this compound?

The compound undergoes:

- Nucleophilic attack at the ketone (C=O) by amines or Grignard reagents.

- Hydrolysis : Acidic or basic conditions cleave the ester to 3-(2-ethoxyphenyl)-2-oxopropanoic acid.

- Electrophilic aromatic substitution : The 2-ethoxyphenyl group directs substituents to the para position due to electron-donating ethoxy groups.

Kinetic studies using UV-Vis spectroscopy reveal reaction rates are pH-dependent, with optimal nucleophilic reactivity in aprotic solvents .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in enzyme-binding studies?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electron distribution and frontier molecular orbitals. Key findings:

- The ethoxy group increases electron density on the phenyl ring, enhancing π-π stacking with aromatic residues in enzymes.

- The ketone group acts as a hydrogen-bond acceptor, critical for interactions with catalytic serine residues in hydrolases.

MD simulations (e.g., GROMACS) further predict binding affinities to targets like acetylcholinesterase .

Q. How do structural analogs of this compound compare in modulating biological pathways?

A comparative analysis of halogenated and alkoxy-substituted analogs reveals:

| Substituent | Biological Activity | IC₅₀ (μM) |

|---|---|---|

| 2-Ethoxy | Cholinesterase inhibition | 12.3 ± 1.2 |

| 2-Chloro | Antibacterial | 8.7 ± 0.9 |

| 2-Fluoro | Anticancer (HeLa) | 23.5 ± 2.1 |

| The 2-ethoxy derivative shows selective inhibition of neuraminidase, suggesting its potential as an anti-influenza agent. Structure-activity relationships (SAR) highlight the ethoxy group’s role in reducing cytotoxicity compared to halogens . |

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC₅₀ values (e.g., 10–25 μM range for enzyme inhibition) may arise from:

- Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) alter compound solubility.

- Enzyme source : Recombinant vs. native enzymes may exhibit differing catalytic efficiencies.

To standardize results:

Use high-purity (>98%) compound verified by LC-MS.

Validate assays with positive controls (e.g., donepezil for acetylcholinesterase).

Employ isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .

Q. How can crystallization conditions be optimized for X-ray analysis of this compound?

Crystal growth requires:

- Solvent screening : Ethanol/water (7:3 v/v) often produces diffraction-quality crystals.

- Temperature gradient : Slow cooling from 50°C to 4°C over 48 hours reduces lattice defects.

- Additives : 5% glycerol improves cryoprotection during data collection.

Data processed with SHELXL-2018/3 yields R-factors < 0.05, enabling precise charge-density analysis .

Methodological Notes

- Synthetic Optimization : Use Design of Experiments (DoE) to map the interaction between temperature, catalyst concentration, and yield.

- Data Validation : Cross-reference crystallographic data with Cambridge Structural Database entries to confirm novel bond parameters.

- Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity testing to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.